molecular formula C8H11NO2 B13172649 3-Amino-1-(furan-3-yl)butan-1-one

3-Amino-1-(furan-3-yl)butan-1-one

Cat. No.: B13172649
M. Wt: 153.18 g/mol
InChI Key: RZCOQHXTMUXTKD-UHFFFAOYSA-N
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Description

3-Amino-1-(furan-3-yl)butan-1-one is an organic compound that features a furan ring substituted with an amino group and a butanone chain. This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the functional groups present in the butanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(furan-3-yl)butan-1-one can be achieved through various synthetic routes. One common method involves the condensation of furan-3-carbaldehyde with an appropriate amine under acidic conditions, followed by reduction and subsequent functionalization to introduce the butanone moiety. Another approach involves the use of multi-component reactions, where furan derivatives, amines, and ketones are reacted together in a one-pot synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(furan-3-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-Amino-1-(furan-3-yl)butan-1-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(furan-3-yl)butan-1-one involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and carbonyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)butan-2-one: Similar structure but with a different substitution pattern on the furan ring.

    3-Amino-1-(furan-2-yl)butan-1-one: Similar but with the amino group on a different position of the furan ring.

    3-Amino-1-(furan-3-yl)propan-1-one: Similar but with a shorter carbon chain.

Uniqueness

3-Amino-1-(furan-3-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-1-(furan-3-yl)butan-1-one

InChI

InChI=1S/C8H11NO2/c1-6(9)4-8(10)7-2-3-11-5-7/h2-3,5-6H,4,9H2,1H3

InChI Key

RZCOQHXTMUXTKD-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=COC=C1)N

Origin of Product

United States

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